molecular formula C18H24BrN3O2 B2626933 1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034309-91-4

1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No.: B2626933
CAS No.: 2034309-91-4
M. Wt: 394.313
InChI Key: DAJKFGCOCVFQCV-UHFFFAOYSA-N
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Description

1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, an azetidine ring, and a bromophenyl group

Preparation Methods

The synthesis of 1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenylpropanoic acid derivative to introduce the bromine atom.

    Azetidine Ring Formation: The bromophenyl intermediate is then reacted with an azetidine derivative under specific conditions to form the azetidine ring.

    Piperidine Ring Formation: The azetidine intermediate is further reacted with a piperidine derivative to form the final compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, analgesic, or anticancer activity.

    Material Science: The compound’s unique structure could be useful in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: Researchers may use the compound to study its interactions with biological molecules and its effects on cellular processes

Mechanism of Action

The mechanism of action of 1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels, leading to modulation of biological pathways and physiological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide can be compared with other compounds that have similar structural features, such as:

    Piperidine Derivatives: Compounds like piperine and piperidine-based drugs, which also contain the piperidine ring, are known for their diverse pharmacological activities.

    Azetidine Derivatives: Azetidine-containing compounds are of interest due to their unique ring strain and reactivity.

    Bromophenyl Compounds: Compounds with bromophenyl groups are often used in organic synthesis and medicinal chemistry for their reactivity and potential biological activity

The uniqueness of this compound lies in its combination of these structural features, which may confer distinct properties and applications.

Properties

IUPAC Name

1-[1-[3-(4-bromophenyl)propanoyl]azetidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrN3O2/c19-15-4-1-13(2-5-15)3-6-17(23)22-11-16(12-22)21-9-7-14(8-10-21)18(20)24/h1-2,4-5,14,16H,3,6-12H2,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJKFGCOCVFQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CN(C2)C(=O)CCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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